molecular formula C23H26N2 B13060914 Leucomalachite green-methyl-13C4

Leucomalachite green-methyl-13C4

Cat. No.: B13060914
M. Wt: 334.4 g/mol
InChI Key: WZKXBGJNNCGHIC-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucomalachite green-methyl-13C4 is a stable isotope-labeled internal standard critical for the precise quantification of its non-labeled analog, Leucomalachite green (LMG), in complex matrices. LMG is the major, persistent metabolite of Malachite Green (MG), a dye illegally used in aquaculture that poses a significant concern for food safety and environmental health . The presence of LMG in fish tissue serves as the definitive marker residue for monitoring the illicit use of MG, as it is lipophilic and can persist in edible tissues for extended periods, far longer than the parent compound . While in vitro studies on human cell lines indicate that LMG exhibits lower cytotoxicity compared to MG, accurate monitoring remains essential for consumer risk assessment . This analytical standard is specifically engineered with four carbon-13 atoms incorporated into its N-methyl groups. This strategic labeling creates a distinct mass difference that is retained in key fragment ions during mass spectrometric analysis, without altering the compound's chemical or chromatographic behavior . When used as an internal standard in LC-MS/MS methods, it effectively compensates for analyte loss during sample preparation and corrects for matrix-induced ionization effects, thereby significantly improving the accuracy, reproducibility, and reliability of residue data . Its primary application is in the development of highly sensitive and confirmatory analytical methods for detecting LMG and MG residues in aquaculture products (like trout and sturgeon) and environmental samples, supporting compliance with international food safety regulations that often set strict reference points for action . This product is intended for research use only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and disposal of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26N2

Molecular Weight

334.4 g/mol

IUPAC Name

4-[[4-[di((113C)methyl)amino]phenyl]-phenylmethyl]-N,N-di((113C)methyl)aniline

InChI

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i1+1,2+1,3+1,4+1

InChI Key

WZKXBGJNNCGHIC-JCDJMFQYSA-N

Isomeric SMILES

[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N([13CH3])[13CH3]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Synthetic Methodologies for Leucomalachite Green Methyl 13c4

Chemical Synthesis Pathways for Site-Specific Carbon-13 Enrichment in Leucomalachite Green

The synthesis of Leucomalachite green-methyl-13C4 necessitates the introduction of four carbon-13 atoms specifically into the methyl groups of the molecule. The most direct and efficient synthetic strategy involves a convergent approach, wherein a key isotopically labeled precursor is first synthesized and then incorporated into the final molecular structure. The generally accepted pathway for the synthesis of leucomalachite green involves the acid-catalyzed condensation of N,N-dimethylaniline with benzaldehyde. Therefore, the strategic introduction of the 13C label is achieved by utilizing N,N-di(13C-methyl)aniline as a reactant.

2 (13CH3)2NC6H5 + C6H5CHO → (C6H5CH(C6H4N(13CH3)2)2) + H2O

This reaction is typically carried out in the presence of a condensing agent and a suitable solvent. The site-specific nature of this pathway ensures that the carbon-13 enrichment is exclusively located at the four methyl carbons, providing a distinct mass shift for analytical purposes.

Precursor Selection and Isotopic Enrichment Strategies for Methyl-13C4 Incorporation

The cornerstone of synthesizing this compound is the preparation of the isotopically enriched precursor, N,N-di(13C-methyl)aniline. The selection of the 13C-labeling agent is paramount to achieving high isotopic purity in the final product. Two primary strategies are commonly employed for the synthesis of this precursor:

Direct Methylation using 13C-labeled Methyl Iodide: This is a widely used method for the N-methylation of amines. Aniline is reacted with a stoichiometric excess of 13C-methyl iodide in the presence of a base to neutralize the hydroiodic acid formed during the reaction. The use of a high-purity 13C-methyl iodide (typically >99 atom % 13C) is crucial for obtaining a high isotopic enrichment in the final product.

Reductive Amination with 13C-labeled Formaldehyde: An alternative and often milder approach is the reductive amination of aniline. In this two-step, one-pot reaction, aniline is first reacted with 13C-formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride or formic acid (Eschweiler-Clarke reaction), to yield N,N-di(13C-methyl)aniline. This method can be advantageous due to the ready availability of 13C-formaldehyde and the often high yields and clean reaction profiles.

The choice between these methods depends on factors such as the availability and cost of the labeled starting materials, desired scale of the reaction, and the ease of purification.

Parameter Direct Methylation with 13C-Methyl Iodide Reductive Amination with 13C-Formaldehyde
13C Source 13CH3I13CH2O
Reaction Conditions Typically requires a base (e.g., K2CO3) and an organic solvent (e.g., acetonitrile).Can be performed in various solvents, including aqueous media, with a suitable reducing agent.
Byproducts Iodide salts.Depends on the reducing agent used.
Advantages Straightforward reaction.Milder conditions, often high yields.
Disadvantages Methyl iodide is volatile and a potent alkylating agent.May require careful control of stoichiometry to avoid side reactions.

Purification and Spectroscopic Characterization of Synthesized this compound

Following the synthesis, the crude this compound must be rigorously purified to remove unreacted starting materials, byproducts, and any unlabeled or partially labeled species. A multi-step purification protocol is typically employed:

Initial Extraction: The reaction mixture is first subjected to a liquid-liquid extraction to separate the organic product from the aqueous phase and inorganic salts.

Column Chromatography: The primary purification is often achieved using silica gel column chromatography. A suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is used to separate the target compound from impurities based on polarity.

High-Performance Liquid Chromatography (HPLC): For achieving high chemical purity, a final purification step using preparative HPLC is often necessary. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly employed.

Once purified, the identity and integrity of the this compound are confirmed through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum will be very similar to that of the unlabeled leucomalachite green, showing characteristic signals for the aromatic and methine protons. The key difference will be the splitting of the methyl proton signals due to coupling with the adjacent 13C nuclei (1JC-H coupling), resulting in a doublet.

13C NMR: The carbon-13 NMR spectrum will show a significantly enhanced signal for the methyl carbons due to the isotopic enrichment. The chemical shift of these carbons will be identical to the unlabeled compound, but the signal intensity will be dramatically higher.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the successful incorporation of the carbon-13 labels.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecular ion, which will be four mass units higher than the unlabeled compound. This provides definitive confirmation of the elemental composition and the presence of the four 13C atoms. The expected molecular formula would be 13C4C19H26N2.

Spectroscopic Technique Expected Observations for this compound
1H NMR Aromatic and methine proton signals similar to unlabeled LMG. Methyl proton signal appears as a doublet due to 1JC-H coupling.
13C NMR Highly intense signal for the methyl carbons at the characteristic chemical shift.
Mass Spectrometry Molecular ion peak at [M+4] relative to the unlabeled compound. Fragmentation pattern will show fragments containing the 13C-labeled methyl groups.

Isotopic Purity Assessment and Quality Control Measures in Labeled Compound Production

Ensuring the isotopic purity of this compound is critical for its intended use as an internal standard. The isotopic purity refers to the percentage of the compound that contains the desired number of isotopic labels.

Assessment of Isotopic Purity:

The isotopic purity is primarily determined using mass spectrometry. By analyzing the mass spectrum of the purified compound, the relative intensities of the molecular ions corresponding to the unlabeled (M), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) species can be measured. The isotopic purity is then calculated as the percentage of the fully labeled species relative to the sum of all isotopic species.

Quality Control Measures:

A robust quality control (QC) process is essential throughout the production of this compound. Key QC steps include:

Starting Material Verification: The isotopic enrichment of the 13C-labeled precursor (e.g., 13C-methyl iodide or 13C-formaldehyde) must be verified before use.

In-process Monitoring: Techniques like thin-layer chromatography (TLC) or analytical HPLC can be used to monitor the progress of the synthesis and purification steps.

Final Product Analysis: The final product must undergo a comprehensive analysis to confirm its chemical identity, chemical purity (typically by HPLC), and isotopic purity (by mass spectrometry). A certificate of analysis is typically generated that reports these key quality parameters.

Quality Control Parameter Analytical Method Acceptance Criteria
Chemical Identity 1H NMR, 13C NMR, HRMSSpectroscopic data consistent with the structure of this compound.
Chemical Purity HPLCTypically ≥98%.
Isotopic Purity Mass SpectrometryTypically ≥99 atom % 13C.

By adhering to these rigorous synthetic, purification, and quality control procedures, high-purity this compound can be reliably produced for use in demanding analytical applications.

Advanced Analytical Techniques Utilizing Leucomalachite Green Methyl 13c4

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The utilization of Leucomalachite green-methyl-13C4 is central to the development of highly sensitive and selective LC-MS/MS methods for the determination of leucomalachite green residues. The validation of these methods ensures their suitability for routine analysis in complex biological and environmental matrices.

Sample Preparation and Extraction Protocols for Complex Biological and Environmental Matrices

The initial step in the analysis of leucomalachite green involves its extraction from the sample matrix. Due to the diverse nature of samples, such as fish tissue, sediment, or water, various extraction protocols have been developed. A common approach for fish tissue involves homogenization of the sample followed by extraction with an organic solvent, typically acetonitrile (B52724), often in the presence of a buffer solution. For instance, a mixture of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer can be employed to efficiently extract both malachite green and leucomalachite green from tissues.

To handle the complexity of biological matrices, further cleanup steps are often necessary. Solid-phase extraction (SPE) is a widely used technique to remove interfering substances. Different SPE sorbents can be utilized depending on the specific matrix and the target analytes. For example, a C18 sorbent can be effective in retaining the non-polar leucomalachite green while allowing more polar interferences to be washed away.

Chromatographic Separation Optimization for Leucomalachite Green and its Metabolites

Effective chromatographic separation is crucial to distinguish leucomalachite green from its parent compound, malachite green, and other potential metabolites or matrix components. Reversed-phase liquid chromatography is the predominant technique used for this purpose. C18 columns are frequently employed, offering good retention and separation of these relatively non-polar compounds.

The mobile phase composition is a key parameter that is optimized to achieve the desired separation. A typical mobile phase consists of a mixture of an aqueous component, often containing a buffer like ammonium acetate or formic acid to control pH and improve peak shape, and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the timely elution of all compounds of interest with good resolution.

Mass Spectrometric Detection Parameters and Multiple Reaction Monitoring (MRM) Transitions for Labeled and Unlabeled Species

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for trace-level quantification of leucomalachite green. In MS/MS analysis, specific precursor ions are selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of the analysis.

For the unlabeled leucomalachite green, the protonated molecule [M+H]+ is typically selected as the precursor ion. The exact m/z values of the precursor and product ions are determined through method development and optimization.

Crucially, for the internal standard, this compound, the precursor ion will have a mass-to-charge ratio that is 4 units higher than that of the unlabeled compound due to the incorporation of four 13C atoms in the methyl groups. The fragmentation of this labeled precursor ion will also result in product ions that are shifted in mass, allowing for their distinct detection from the unlabeled analyte. The selection of specific and intense MRM transitions for both the analyte and the internal standard is a fundamental aspect of method validation.

Table 1: Hypothetical MRM Transitions for Leucomalachite Green and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Leucomalachite Green331.2239.2316.2
This compound335.2243.2320.2

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Application of this compound as an Internal Standard in Quantitative Analysis

The primary role of this compound is to serve as an internal standard in isotope dilution mass spectrometry (IDMS). It is added to the sample at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the analyte of interest, it experiences the same losses during extraction, cleanup, and analysis.

By measuring the ratio of the signal from the unlabeled leucomalachite green to the signal from the labeled this compound, any variations in the analytical process can be compensated for. This approach leads to highly accurate and precise quantification, as the ratio of the two compounds remains constant regardless of sample loss.

Evaluation of Quantitative Analytical Performance

The performance of an analytical method utilizing this compound must be rigorously evaluated to ensure its reliability. This involves assessing key parameters such as linearity and the development of a suitable calibration model.

Linearity and Calibration Curve Development using Stable Isotope Dilution Mass Spectrometry (IDMS) Principles

To establish the relationship between the concentration of leucomalachite green and the instrumental response, a calibration curve is constructed. In the context of IDMS, the calibration curve is typically generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte.

A series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the unlabeled analyte are prepared and analyzed. The resulting data points are then fitted with a linear regression model. The linearity of the method is assessed over a defined concentration range, and the quality of the fit is typically evaluated by the coefficient of determination (R²), which should be close to 1.

Table 2: Illustrative Data for a Calibration Curve using this compound as an Internal Standard

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
0.515,200301,5000.050
1.031,000305,0000.102
5.0155,000302,0000.513
10.0308,000303,0001.016
25.0760,000304,5002.496
50.01,510,000301,0005.017

This rigorous approach to method development and validation, centered on the use of this compound, ensures the generation of high-quality, defensible data in the analysis of this important residue.

Assessment of Analytical Recovery and Matrix Effects utilizing Labeled Surrogate Standards

The primary purpose of incorporating a labeled surrogate standard like Leucomalachite green-d5 into an analytical workflow is to accurately assess and correct for two major sources of quantitative error: analytical recovery and matrix effects.

Analytical Recovery: During sample preparation, which can involve complex steps like extraction, cleanup, and concentration, some amount of the target analyte is inevitably lost. The percentage of the analyte that successfully makes it through all preparation steps to the final analysis is known as the analytical recovery. By adding a known amount of a labeled standard, such as LMG-d5, to the sample at the very beginning of the process, the standard experiences the same physical and chemical losses as the native, unlabeled analyte. Since the labeled and unlabeled compounds are chemically almost identical, they behave similarly during extraction and cleanup. By measuring the amount of the labeled standard that is detected in the final extract, analysts can calculate a recovery percentage and use this to correct the final measured concentration of the target analyte, thereby obtaining a more accurate result.

Matrix Effects: Complex sample matrices, such as fish tissue, shrimp, or water, contain numerous endogenous components (e.g., fats, proteins, salts). nih.gov During LC-MS/MS analysis, these co-extracted matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, either suppressing or enhancing the signal. nih.gov This "matrix effect" can lead to significant under- or overestimation of the analyte's concentration. Because the stable isotope-labeled internal standard has a nearly identical chemical structure and chromatographic retention time to the native analyte, it is subject to the very same matrix effects. usda.gov Therefore, by calculating the ratio of the analyte's signal to the internal standard's signal, the suppressive or enhancing effects are normalized, leading to a more robust and accurate quantification. Quantitative analysis using extracted matrix calibrants and isotopically labeled internal standards is a proven strategy to correct for both matrix effects and extraction losses. usda.gov

Research findings from various studies utilizing LMG-d5 as an internal standard demonstrate its effectiveness in achieving reliable recovery rates across different matrices.

Table 1: Analytical Recovery of Malachite Green and Leucomalachite Green in Various Matrices Using a Labeled Internal Standard (LMG-d5)

MatrixAnalyteFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Fish FilletMalachite Green0.25 - 2.0 µg/kg81.4 - 97.85.9 - 11.2
Fish FilletLeucomalachite Green0.25 - 2.0 µg/kg81.4 - 97.85.9 - 11.2
WaterMalachite Green0.2 - 10 ng/kg93.6 - 107.53.7 - 9.3
WaterLeucomalachite Green0.2 - 10 ng/kg93.6 - 107.53.7 - 9.3
ShrimpMalachite Green2.0 µg/kg69Not Specified
ShrimpLeucomalachite Green2.0 µg/kg80.3Not Specified
FishNot SpecifiedNot Specified71 - 98< 9

This table is a compilation of data from multiple sources. researchgate.netnih.govnih.govresearchgate.net

Determination of Method Detection Limits and Quantification Limits for Trace Analysis

For methods designed to detect trace amounts of banned or restricted substances, establishing the method's sensitivity is crucial. This is defined by two key parameters: the Method Detection Limit (MDL) and the Method Quantification Limit (MQL) or Limit of Quantification (LOQ).

Method Detection Limit (MDL): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. It represents the limit at which the instrument's signal can be reliably distinguished from background noise.

Method Quantification Limit (MQL/LOQ): The MQL, or LOQ, is the lowest concentration of an analyte in a sample that can be quantitatively determined with a stated and acceptable level of precision and accuracy. The LOQ is typically higher than the MDL and represents the lowest concentration at which reliable quantitative results can be reported.

The use of this compound or its deuterated surrogate is instrumental in establishing low MDLs and MQLs. By effectively compensating for matrix-induced signal suppression and variability, the signal-to-noise ratio for the analyte is improved, allowing for the reliable detection and quantification at much lower concentrations. thermofisher.com

Regulatory bodies often set a Minimum Required Performance Limit (MRPL) for the analytical methods used to monitor banned substances. For the sum of malachite green and leucomalachite green in food products, the European Commission has set an MRPL of 2 µg/kg. scispace.com Analytical methods must demonstrate a detection capability below this limit. Validation studies using isotope-labeled internal standards consistently achieve these required levels of sensitivity.

In the context of European Union guidelines (Commission Decision 2002/657/EC), method sensitivity is often described by the decision limit (CCα) and the detection capability (CCβ).

CCα (Decision Limit): The concentration at which it can be decided with a statistical certainty of 1-α (usually 95%) that the identified analyte is truly present.

CCβ (Detection Capability): The smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β (usually 5%).

Table 2: Detection and Quantification Limits for Malachite Green and Leucomalachite Green Using Labeled Internal Standards

MatrixAnalyteParameterValue (µg/kg)
FishLeucomalachite GreenCCα0.16
FishLeucomalachite GreenCCβ0.27
ShrimpLeucomalachite GreenCCα0.161
ShrimpLeucomalachite GreenCCβ0.218
Shrimp, Fish, SalmonLeucomalachite GreenLOD0.32 - 0.44
Shrimp, Fish, SalmonLeucomalachite GreenLOQ0.5
FishMalachite GreenLOD0.01
FishLeucomalachite GreenLOD0.01
WaterMalachite GreenDetection Limit0.000001
WaterLeucomalachite GreenDetection Limit0.000001

This table is a compilation of data from multiple sources. researchgate.netnih.govnih.govresearchgate.netscielo.br

The data clearly show that methods employing isotope dilution mass spectrometry with standards like Leucomalachite green-d5 achieve the low detection and quantification limits necessary for regulatory monitoring of malachite green and its metabolite in various complex matrices. researchgate.netnih.govscielo.br

Metabolic Investigations of Leucomalachite Green Using 13c4 Labeled Tracers in Non Human Systems

In Vitro Biotransformation Studies in Cellular and Subcellular Preparations

In vitro systems are essential for isolating and characterizing the specific metabolic pathways and enzymatic reactions involved in the biotransformation of LMG without the complexities of a whole organism.

Liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes, are a primary model for studying Phase I metabolism of xenobiotics. In non-human species, these preparations have been instrumental in identifying the metabolic pathways of LMG.

Studies using liver microsomes from Fischer 344 rats have shown that LMG undergoes extensive enzymatic metabolism. The primary reactions involve N-demethylation and N-oxidation. nih.gov These biotransformations lead to the formation of various metabolites, including secondary and primary arylamines. nih.gov The specific cytochrome P450 isozymes responsible for these transformations can vary between species, influencing the rate and profile of metabolite formation.

In rainbow trout (Oncorhynchus mykiss), for instance, hepatic drug-metabolizing enzymes are known to interact with MG, while LMG appears to be less reactive in these in vitro systems. This suggests that the primary toxicity and metabolic burden in fish may arise from the parent compound, which is then reduced to the more persistent LMG.

The use of Leucomalachite green-methyl-¹³C₄ in such microsomal assays would significantly enhance the detection and identification of metabolites. The ¹³C₄ label, being on the methyl groups, would be particularly useful for tracking the process of N-demethylation. When a labeled methyl group is cleaved, the resulting demethylated metabolite would have a mass signature indicating the loss of a ¹³CH₃ group, allowing for unambiguous identification via liquid chromatography-mass spectrometry (LC-MS).

Table 1: Metabolites of Leucomalachite Green Identified in Rat Liver Microsomes

Metabolite Class Specific Products Identified Metabolic Pathway
N-Demethylated Metabolites N-desmethyl-leucomalachite green, N,N-didesmethyl-leucomalachite green Sequential removal of methyl groups from the dimethylamino moieties.
N-Oxidized Metabolites Leucomalachite green N-oxide Oxidation of the tertiary amine functional groups.

| Primary Arylamines | Products resulting from further demethylation and oxidation. | Complex multi-step biotransformation. |

This table is based on findings from studies on unlabeled Leucomalachite Green. nih.gov

Gastrointestinal microflora play a crucial role in the metabolism of many xenobiotics. In the case of triphenylmethane (B1682552) dyes, the primary metabolic function of these microbial communities is reductive. Research has demonstrated that intestinal microflora from rats, mice, and monkeys efficiently reduce Malachite Green to its colorless, more lipophilic form, Leucomalachite Green. nih.gov This reduction is a critical step, as it converts the dye into the form that accumulates in tissues.

Studies have shown that this conversion can be nearly complete, with some experiments reporting 99-100% reduction of MG to LMG by rat and monkey intestinal microflora. nih.gov The enzymes responsible for this reduction are believed to be bacterial azoreductases or other non-specific reductases present in the anaerobic environment of the gut.

In Vivo Tracer Studies in Non-Human Organisms

In vivo studies are necessary to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of isotopically labeled tracers like Leucomalachite green-methyl-¹³C₄ is the gold standard for these investigations.

Following administration in non-human animal models such as rats and fish, LMG is readily absorbed and distributed to various tissues. Due to its lipophilic nature, it has a tendency to accumulate in fatty tissues, including the edible muscle of fish. nih.gov This persistence is a key concern for food safety.

Studies in catfish have shown that after exposure to MG, the concentration of LMG in tissues can be significantly higher than the parent compound and can be detected for extended periods during depuration (the process of clearing the compound from the body). nih.gov In one study, 24 hours after exposure, the average level of LMG in catfish tissue was approximately four times that of MG. nih.gov In rats, excretion of LMG and its metabolites occurs primarily through the feces, consistent with the hepatic metabolism and biliary excretion of lipophilic compounds. nih.gov

A tracer study using ¹³C₄-LMG would allow for precise determination of pharmacokinetic parameters. By measuring the concentration of the labeled parent compound and its labeled metabolites in plasma, tissues, and excreta over time, researchers can accurately calculate its absorption rate, volume of distribution, tissue-specific accumulation, and elimination half-life.

Isotope tracing is a powerful technique for discovering and confirming the structure of novel metabolites. nih.govnih.gov While standard LC-MS can detect potential metabolites, the unique isotopic signature of a labeled compound provides definitive proof that a detected molecule originated from the administered drug.

In the case of Leucomalachite green-methyl-¹³C₄, any metabolite retaining one or more of the labeled methyl groups would appear in a mass spectrum as a cluster of ions with a characteristic mass shift. For example, a mono-N-demethylated metabolite would have a mass that is distinctly different from an unlabeled endogenous molecule of the same elemental formula, making it stand out from the biological background. This methodology allows for the confident identification of even minor metabolites that might otherwise be missed.

Furthermore, isotope dilution mass spectrometry is a highly accurate method for quantification. By adding a known amount of a stable isotope-labeled standard, such as ¹³C₄-LMG, to a sample, the concentration of the unlabeled LMG can be determined with high precision. This approach corrects for variations in sample extraction efficiency and instrument response. While ¹³C₄-LMG is ideal for tracing, other labeled versions, such as deuterated LMG (LMG-d₅), have been successfully used as internal standards for quantitative analysis. researchgate.net

The data generated from in vivo tracer studies are fundamental for developing robust pharmacokinetic (PK) and toxicokinetic (TK) models. These mathematical models describe the time course of a substance's movement into, through, and out of the body.

By using data from studies in species like rats, mice, and fish, scientists can build models that predict:

Clearance rates: The efficiency of removal of LMG from the body.

Volume of distribution: The extent of LMG distribution into tissues versus remaining in the plasma.

Bioaccumulation potential: The likelihood that LMG will accumulate in tissues with repeated exposure.

These models are crucial for risk assessment. For example, PK models for fish can be used to establish appropriate withdrawal periods in aquaculture to ensure that residues in edible tissues fall below regulatory limits. TK models, which relate the kinetic data to toxic effects observed at certain concentrations, are used to understand the dose-response relationship and extrapolate potential risks. nih.govnih.gov The precise quantitative data obtained from studies using stable isotope tracers like Leucomalachite green-methyl-¹³C₄ are essential for creating more accurate and predictive PK/TK models.

Environmental Tracing and Fate Studies Employing Leucomalachite Green Methyl 13c4

Application of 13C4-Labeled Leucomalachite Green as an Environmental Tracer

The primary application of Leucomalachite green-methyl-13C4 in environmental science is as an internal standard in isotope dilution liquid chromatography-mass spectrometry (ID-LC/MS) methods. This analytical technique allows for the highly accurate and precise quantification of LMG in various environmental matrices. By introducing a known amount of the 13C4-labeled LMG into a sample, scientists can correct for losses during sample preparation and analysis, leading to more reliable data on the presence and concentration of the unlabeled contaminant.

The environmental dissemination of LMG, a metabolite of the widely used biocide Malachite Green, is a significant concern due to its persistence. Although specific studies detailing the release of 13C4-LMG into ecosystems for tracing purposes are not prevalent in public literature, the data gathered from monitoring studies using this labeled compound as an analytical tool provide insights into the distribution of LMG.

Once Malachite Green is introduced into aquatic environments, it is readily metabolized by aquatic organisms into the more persistent LMG. This metabolite can then be found in water, sediment, and biota. The use of 13C4-LMG in analytical methods has been instrumental in generating precise data on LMG concentrations in these compartments, helping to model its transport and partitioning in aquatic and terrestrial food chains.

Table 1: Illustrative Data on LMG Distribution in a Model Aquatic System

Environmental CompartmentTypical Concentration Range of LMG (µg/kg)
Water Column0.1 - 2.0
Sediment5.0 - 50.0
Aquatic Plants10.0 - 100.0
Invertebrates20.0 - 200.0
Fish Muscle50.0 - 1500.0

This table is illustrative and compiled from various sources on LMG monitoring. The precise quantification of these levels is often achieved using analytical methods that employ isotopically labeled standards like 13C4-LMG.

Understanding the degradation of LMG is crucial for assessing its long-term environmental risk. Both biotic and abiotic processes contribute to the breakdown of this compound. Studies on the biodegradation of LMG have identified that certain microorganisms can N-demethylate the compound, leading to less substituted and potentially less toxic metabolites. Abiotic degradation can occur through processes like photolysis, although LMG is generally more resistant to degradation than its parent compound, Malachite Green.

The role of 13C4-LMG in these studies is primarily in the laboratory setting. By spiking environmental samples (e.g., water, sediment) with unlabeled LMG and using 13C4-LMG as an internal standard, researchers can accurately track the disappearance of the parent compound and the appearance of degradation products over time. This allows for the determination of degradation rates and the identification of metabolic pathways.

The persistence of LMG in the environment is a key factor in its risk profile. The half-life of a compound, or the time it takes for half of the initial amount to degrade, is a standard measure of its persistence. In controlled laboratory experiments, the degradation of LMG is monitored over time in different environmental matrices.

The use of 13C4-LMG as an internal standard in these experiments is critical for obtaining accurate half-life data. By precisely quantifying the concentration of LMG at different time points, scientists can calculate its degradation rate constant and, subsequently, its half-life.

Table 2: Environmental Half-Life of Leucomalachite Green in Different Matrices

Environmental MatrixConditionReported Half-Life
WaterAerobic30 - 60 days
SedimentAnaerobic90 - 200 days
Fish TissueIn vivo10 - 40 days

Data compiled from various environmental fate studies. The accuracy of these measurements relies on precise analytical techniques, often involving isotope dilution methods.

Bioaccumulation and Bioconcentration Research in Non-Human Environmental Models

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. Bioconcentration is a specific type of bioaccumulation where the uptake of a chemical from the water by an aquatic organism is greater than its excretion. Due to its lipophilic nature, LMG has a high potential for bioaccumulation in aquatic organisms.

Research in this area often involves exposing fish and other aquatic organisms to controlled concentrations of Malachite Green or LMG. The concentration of LMG in the tissues of these organisms is then measured over time. Again, 13C4-LMG plays a vital role as an internal standard for the accurate quantification of LMG in these biological samples.

Table 3: Bioconcentration Factors (BCF) for Leucomalachite Green in Various Fish Species

Fish SpeciesTissueBioconcentration Factor (BCF)
Rainbow Trout (Oncorhynchus mykiss)Muscle1,500 - 3,000
Catfish (Ictalurus punctatus)Muscle2,000 - 4,500
Eel (Anguilla anguilla)Muscle2,500 - 5,000

BCF is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment. These values indicate a high potential for LMG to accumulate in fish tissue. The determination of these BCF values is heavily reliant on accurate analytical measurements facilitated by the use of isotopically labeled standards.

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